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Compound of Interest

Compound Name: 1-Dodecanol, 2-bromo-

CAS No.: 56804-71-8

Cat. No.: B12659444

Get Quote

Executive Summary
2-Bromo-1-dodecanol (CAS: 3344-77-2) is a specialized amphiphilic intermediate critical in the

synthesis of epoxide-based surfactants, lipid-drug conjugates (LDCs), and functionalized

polymers. Its physicochemical behavior is dominated by a competition between its lipophilic

C12 tail and its polar bromohydrin "head."

This guide provides a definitive analysis of its solubility landscape. Unlike simple fatty alcohols,

the vicinal bromine atom introduces significant dipole moments and steric bulk, altering its

dissolution thermodynamics. This document details the Hansen Solubility Parameters (HSP) for

rational solvent selection, provides validated experimental protocols for solubility determination,

and outlines the solvent-dependent reactivity risks (specifically epoxide formation) that

researchers must mitigate.

Part 1: Physicochemical Identity & Thermal
Behavior[1]
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Before selecting a solvent, one must understand the solute's phase behavior. 2-Bromo-1-

dodecanol is not a liquid at standard ambient temperature (20°C), though it is often mistaken

for one due to its low melting point.

Property Value Implication for Solubility

Physical State Waxy Solid / Crystalline

Dissolution is endothermic;

heating significantly

accelerates kinetics.

Melting Point 34–36 °C [1]

Solvents with boiling points

<40°C (e.g., Et₂O) may require

reflux to fully solubilize high

concentrations.

LogP (Est.) ~4.8 – 5.2
Highly lipophilic. Practically

insoluble in water.[1]

Dipole Moment Moderate

The C-Br and C-O bonds

create a local dipole,

enhancing solubility in polar

aprotic solvents (e.g., THF,

DCM).

Structural Impact on Solvation
The molecule features a "Janus" character:

Hydrophobic Tail (C3–C12): Drives solubility in non-polar solvents (Hexane, Toluene) via

London Dispersion forces.

Polar Head (C1–C2): The vicinal bromohydrin motif (

) engages in Hydrogen Bonding (Donor/Acceptor) and Dipole-Dipole interactions.

Part 2: Solubility Landscape & Hansen Parameters
To move beyond trial-and-error, we apply Hansen Solubility Parameters (HSP). A solvent is

likely to dissolve 2-bromo-1-dodecanol if their interaction radius (
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) is small.

Estimated HSP Vector
Based on Group Contribution Methods (Van Krevelen/Hoftyzer) for the alcohol and bromide

functionalities on a dodecyl chain:

Dispersion (

): ~16.5 MPa

(Dominant, due to alkyl chain)

Polarity (

): ~4.5 MPa

(Elevated by Br electronegativity)

H-Bonding (

): ~9.5 MPa

(Hydroxyl group)

Solvent Compatibility Table
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Solvent Class Specific Solvent
Solubility
Prediction

Operational Notes

Chlorinated
Dichloromethane

(DCM)
Excellent

Gold Standard.

Matches

and dispersion forces

perfectly. Ideal for

reactions (e.g., PCC

oxidation).

Aromatics Toluene Excellent

Best for high-

temperature

processing (>80°C).

Solubilizes the

lipophilic tail

effectively.

Ethers THF, Diethyl Ether Good

Good H-bond

acceptor capability

stabilizes the -OH

proton.

Esters Ethyl Acetate Good

Effective, but may

require slight warming

(35°C+) to dissolve

high loads (>100

mg/mL).

Alkanes Hexane, Heptane Moderate

Temperature

Dependent. Soluble at

>35°C. Risk of

crystallization/precipit

ation upon cooling to

0°C (useful for

purification).

Alcohols Ethanol, Methanol Moderate Soluble hot. At RT, the

hydrophobic effect of

the C12 chain
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competes with

solvation, potentially

causing phase

separation.

Aqueous Water Insoluble

Only soluble in the

presence of

surfactants or as an

emulsion.

Visualization: The Solubility Sphere
The following diagram illustrates the "Like Dissolves Like" concept in Hansen Space. Solvents

inside the calculated sphere (Green) are stable; those outside (Red) will cause precipitation.
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Caption: Hansen Solubility mapping. Green nodes indicate thermodynamically stable solutions

at room temperature.
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Part 3: Reactive Solvent Risks (Critical Warning)
Unlike simple fatty alcohols, 2-bromo-1-dodecanol is an electrophilic intermediate. The

presence of the bromine at C2 makes the molecule susceptible to intramolecular cyclization

under basic conditions.

The "Epoxide Trap": If you dissolve this compound in a solvent containing a base (even weak

bases like pyridine) or use a nucleophilic solvent (like DMSO) at high temperatures, you risk

converting the bromohydrin into 1,2-epoxydodecane [2].

Reaction Pathway:

Prohibited Systems for Storage:

Pyridine/Triethylamine: Will trigger slow epoxide formation.

DMSO/DMF (Hot): Can induce elimination or substitution.

Alcohols + NaOH/KOH: Will rapidly form the epoxide (Williamson ether synthesis variant).

Part 4: Experimental Protocols
As a researcher, you should not rely solely on literature values. Use these self-validating

protocols to determine solubility for your specific batch and purity level.

Protocol A: Visual Polythermal Method (For Cloud Point)
Best for determining temperature-dependent solubility in alkanes (Hexane/Heptane).

Preparation: Weigh 100 mg of 2-bromo-1-dodecanol into a clear 4 mL glass vial.

Solvent Addition: Add 1.0 mL of the target solvent (starting concentration: 100 mg/mL).

Heating: Place the vial in a heating block set to 40°C (just above the melting point of 35°C).

Observation:

Clear Solution: Soluble.[1][2][3][4]
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Turbid/Biphasic: Insoluble.[1]

Cooling (The Critical Step): Remove from heat and allow to cool to 20°C slowly.

Pass: Solution remains clear.

Fail: Crystals form or oil oils out (Cloud Point).

Dilution: If crystallization occurs, add 1.0 mL solvent increments and repeat until stable at RT.

Protocol B: Gravimetric Saturation (Standard)
Best for volatile solvents like DCM or Acetone.

Saturation: Add excess solid (approx. 500 mg) to 2 mL of solvent.

Equilibration: Vortex for 1 hour at 25°C. Ensure solid remains visible (saturated).

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a tared vial.

Evaporation: Evaporate the solvent under a nitrogen stream, then dry in a vacuum

desiccator for 2 hours.

Calculation:

Part 5: Application Workflow (Synthesis)
The choice of solvent dictates the downstream processing of this molecule. The following

workflow illustrates the standard industrial path for converting 2-bromo-1-dodecanol to its

epoxide derivative, highlighting the solvent switch.
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Caption: Solvent workflow for the conversion of 2-bromo-1-dodecanol to 1,2-epoxydodecane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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